molecular formula C16H10F2N4S B286970 6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286970
M. Wt: 328.3 g/mol
InChI Key: YNAYSPPKTBASHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to exhibit various biological activities. In

Mechanism of Action

The exact mechanism of action of 6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several research studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways in the cells. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound inhibited the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. Another study published in the Journal of Cellular Biochemistry reported that this compound inhibited the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound inhibited the growth of MRSA strains by disrupting the bacterial cell membrane. Another study published in the European Journal of Medicinal Chemistry reported that this compound induced apoptosis (programmed cell death) in breast cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit various biological activities, which can be useful for studying specific disease models or pathways. However, one of the limitations of using this compound is its potential toxicity or side effects, which can affect the accuracy and reliability of the experimental results.

Future Directions

There are several future directions for research on 6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer, bacterial infections, and inflammation. Another direction is to explore the structure-activity relationship of this compound and its derivatives, which can provide insights into the molecular mechanisms of action and potential for drug development. Additionally, future research can focus on optimizing the synthesis method and improving the pharmacokinetic and pharmacodynamic properties of this compound for clinical applications.

Synthesis Methods

The synthesis of 6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research articles. One of the commonly used methods involves the reaction of 4-fluorobenzylamine with 3-fluorobenzoyl isothiocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 3-mercapto-5-phenyl-1,2,4-triazole to obtain the final product.

Scientific Research Applications

6-(4-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several research studies have investigated the potential of this compound as a therapeutic agent for various diseases. For instance, a study published in the European Journal of Medicinal Chemistry reported that this compound showed promising anticancer activity against breast cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

properties

Molecular Formula

C16H10F2N4S

Molecular Weight

328.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10F2N4S/c17-12-6-4-10(5-7-12)8-14-21-22-15(19-20-16(22)23-14)11-2-1-3-13(18)9-11/h1-7,9H,8H2

InChI Key

YNAYSPPKTBASHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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